Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate
Overview
Description
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate: is an organic compound belonging to the class of aromatic amines. It features a benzene ring substituted with a methyl group, an amino group attached to a propan-2-yl group, and a methoxy carbonyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methyl-4-aminobenzoic acid.
Reaction Steps:
Esterification: The carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
Amination: The amino group is introduced by reacting the methyl ester with isopropylamine under suitable conditions (e.g., elevated temperature and pressure).
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors where the reaction mixture is maintained under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products Formed:
Nitro Compound: Methyl 3-methyl-4-nitrobenzoate.
Reduced Amine: Methyl 3-methyl-4-aminobenzoate.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: It is explored for its potential therapeutic effects in treating various diseases. Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Methyl 3-methyl-4-aminobenzoate: Similar structure but lacks the isopropyl group.
Methyl 3-methyl-4-nitrobenzoate: Contains a nitro group instead of an amino group.
Uniqueness: Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
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Biological Activity
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate, with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol, is an organic compound characterized by its unique structural features including a methyl group and a propan-2-yl amino group attached to a benzoate structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis Methods
This compound can be synthesized through various chemical methods, which may involve the reaction of methyl 3-methylbenzoate with propan-2-amine under acidic or basic conditions. This flexibility in synthesis allows for modifications that can enhance its biological activity.
Pharmacological Potential
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting various bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have revealed promising results.
- Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory responses.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds based on their biological activities:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Methyl 3-amino-4-(propan-2-yl)benzoate | C₁₁H₁₅NO₂ | Amino group at position 3 | Antimicrobial |
Methyl 3-methylbenzoate | C₉H₁₀O₂ | Lacks amino group | Fragrance, flavor |
Methyl 4-amino benzoate | C₈H₉NO₂ | Amino group at position 4 | Used in dye synthesis |
Antimicrobial Studies
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Bacillus subtilis | 4.69 |
Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies on various cancer cell lines have shown that this compound possesses anticancer properties, with IC50 values indicating its efficacy:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 22.54 |
A549 (lung cancer) | 5.85 |
These findings highlight its potential as a therapeutic agent in cancer treatment.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study found that the compound demonstrated notable inhibition zones, indicating strong antimicrobial activity.
Case Study: Anticancer Screening
In another investigation focusing on anticancer activity, this compound was tested against multiple human cancer cell lines. The results indicated significant growth inhibition, suggesting it could be developed into a chemotherapeutic agent.
Properties
IUPAC Name |
methyl 3-methyl-4-(propan-2-ylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-11-6-5-10(7-9(11)3)12(14)15-4/h5-8,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJWHSNUDASHKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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